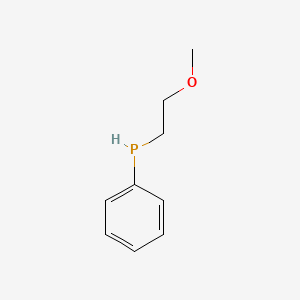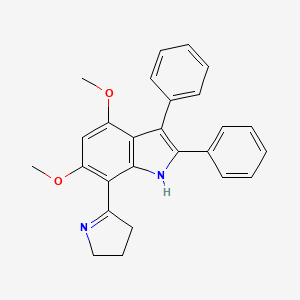
7-(3,4-Dihydro-2H-pyrrol-5-yl)-4,6-dimethoxy-2,3-diphenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,4-Dihydro-2H-pyrrol-5-yl)-4,6-dimethoxy-2,3-diphenyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dihydro-2H-pyrrol-5-yl)-4,6-dimethoxy-2,3-diphenyl-1H-indole can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-(3,4-Dihydro-2H-pyrrol-5-yl)-4,6-dimethoxy-2,3-diphenyl-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce the fully reduced indole derivative.
科学的研究の応用
7-(3,4-Dihydro-2H-pyrrol-5-yl)-4,6-dimethoxy-2,3-diphenyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(3,4-Dihydro-2H-pyrrol-5-yl)-4,6-dimethoxy-2,3-diphenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 7-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazo[1,2-b]pyrazol-6(5H)-one hydrobromide
- 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyrrole
Uniqueness
7-(3,4-Dihydro-2H-pyrrol-5-yl)-4,6-dimethoxy-2,3-diphenyl-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
123613-02-5 |
|---|---|
分子式 |
C26H24N2O2 |
分子量 |
396.5 g/mol |
IUPAC名 |
7-(3,4-dihydro-2H-pyrrol-5-yl)-4,6-dimethoxy-2,3-diphenyl-1H-indole |
InChI |
InChI=1S/C26H24N2O2/c1-29-20-16-21(30-2)24-22(17-10-5-3-6-11-17)25(18-12-7-4-8-13-18)28-26(24)23(20)19-14-9-15-27-19/h3-8,10-13,16,28H,9,14-15H2,1-2H3 |
InChIキー |
KOZCDAHOPXHQDC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C2=C1C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NCCC5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


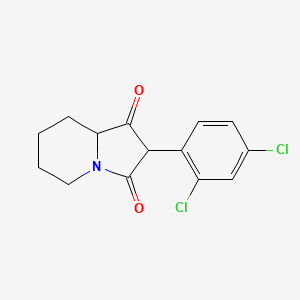
![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
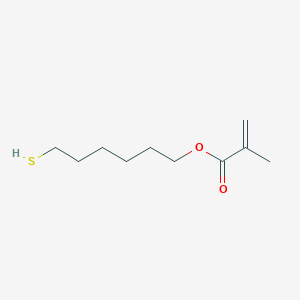
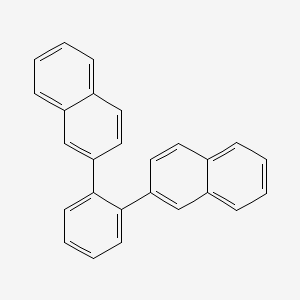
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
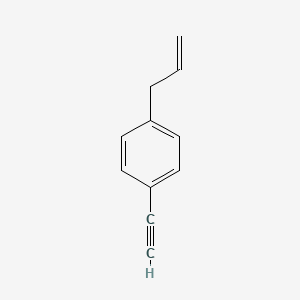

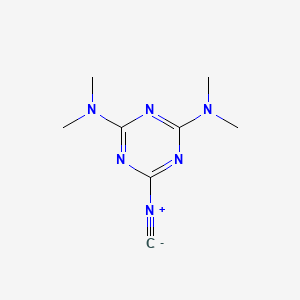
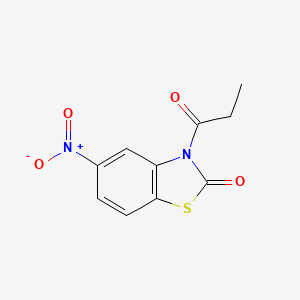
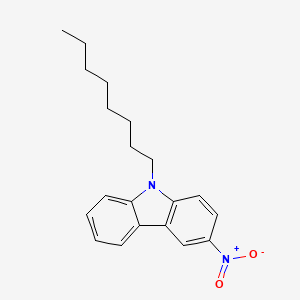
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)
